3-{[(3-amino-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid
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Description
3-{[(3-amino-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid , also known as (3-amino-1H-pyrazol-4-yl)phenylMethanone , is a chemical compound with the molecular formula C₁₀H₉N₃O . Its average mass is approximately 187.2 Da . The compound exhibits interesting properties and has been studied for various applications .
Molecular Structure Analysis
The molecular structure of 3-{[(3-amino-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid consists of a benzoic acid core with an attached 3-amino-1H-pyrazol-4-yl group. The pyrazole moiety contributes to its unique properties. For a visual representation, refer to the ChemSpider link .
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including base-catalyzed removal of a proton (H⁺) at carbon-3, leading to ring opening. Further exploration of its reactivity and functional group transformations is essential .
Physical And Chemical Properties Analysis
Future Directions
: ChemSpider: (3-amino-1H-pyrazol-4-yl)phenylMethanone : Enhanced structural and optical performance of the novel 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one : Synthesis, antileishmanial, antimalarial evaluation and molecular docking study : Recent developments in synthetic chemistry and biological applications of imidazole containing compounds
properties
IUPAC Name |
3-[(5-amino-1H-pyrazole-4-carbonyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O3/c12-9-8(5-13-15-9)10(16)14-7-3-1-2-6(4-7)11(17)18/h1-5H,(H,14,16)(H,17,18)(H3,12,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFLASFIGXPLQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(NN=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(3-amino-1H-pyrazol-4-yl)carbonyl]amino}benzoic acid |
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